molecular formula C22H17N3O6S B3007918 (Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one CAS No. 1192742-27-0

(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one

Cat. No.: B3007918
CAS No.: 1192742-27-0
M. Wt: 451.45
InChI Key: KQSWUIXKQSVDBT-YVLHZVERSA-N
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Description

(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one is a sophisticated synthetic compound featuring a complex polycyclic structure. The (Z) configuration of the benzylidene group at the 2-position is confirmed and critical for its spatial orientation and biological activity . This product is provided as a high-purity solid for research applications. Potential Research Applications & Value: Based on its structural features, this compound may be of interest in several research areas. The benzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin core is a unique scaffold that could be investigated in medicinal chemistry for targeting specific enzymes or cellular pathways . Researchers might explore its potential as a modulator of protein-protein interactions or as a fluorescent probe due to its conjugated system. Its specific mechanism of action is an area for experimental elucidation, which can be supported by computational methods such as network-based analysis of transcriptomic data to generate testable hypotheses . Handling & Compliance: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(13Z)-16-acetyl-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S/c1-11(26)18-19-14-5-3-4-6-16(14)31-22(18,2)23-21-24(19)20(28)17(32-21)10-12-9-13(25(29)30)7-8-15(12)27/h3-10,18-19,27H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSWUIXKQSVDBT-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=C(C=CC(=C5)[N+](=O)[O-])O)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=C(C=CC(=C5)[N+](=O)[O-])O)/S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization techniques. The initial steps often include the formation of a hydrazone intermediate followed by cyclization to form the oxadiazocin ring. The structure is confirmed using various spectroscopic methods such as NMR and IR spectroscopy.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives against Escherichia coli and Pseudomonas aeruginosa were reported as low as 0.21 μM .
  • Compounds derived from thiazolo[3,2-b]-1,2,4-triazine have shown broad-spectrum antibacterial effects comparable to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of compounds in this class has been assessed through cytotoxicity assays. For example:

  • The cytotoxic effects on human cancer cell lines demonstrated promising results in MTT assays .
  • Molecular docking studies revealed strong binding affinities to targets involved in cancer cell proliferation and survival pathways.

Anti-inflammatory Activity

Several derivatives have been screened for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:

  • Studies have shown that certain derivatives exhibit selective COX-2 inhibition with indices ranging from 90% to 99% .

Case Studies

A few notable studies highlight the biological activities of compounds structurally related to this compound:

  • Antimicrobial Screening : A study evaluated a series of thiazole derivatives against bacterial strains and reported significant activity against both Gram-positive and Gram-negative bacteria with MIC values indicating potent efficacy .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that certain derivatives could inhibit cell growth significantly at low concentrations. The results suggested a mechanism involving apoptosis induction .
  • Inflammation Models : Experimental models of inflammation showed that these compounds could reduce edema significantly compared to control groups, indicating their potential as anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo[2,3-d][1,3,5]oxadiazocin exhibit significant antimicrobial properties. The presence of the nitro group in the benzylidene moiety enhances the compound's ability to inhibit bacterial growth. Studies indicate that modifications to the structure can lead to improved efficacy against resistant strains of bacteria .

Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies reveal that it induces apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle progression and the induction of oxidative stress within tumor cells .

Anti-inflammatory Effects
Preliminary investigations suggest that (Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one may possess anti-inflammatory properties. Animal models have indicated a reduction in inflammatory markers following treatment with this compound .

Material Science Applications

Polymer Chemistry
The unique structural features of this compound allow it to be utilized as a building block in polymer synthesis. Its ability to form strong intermolecular interactions makes it suitable for creating high-performance materials with enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in developing smart materials that respond to environmental stimuli .

Nanotechnology
In nanotechnology, derivatives of this compound are being investigated for their potential use in drug delivery systems. The ability to encapsulate therapeutic agents within nanoparticles formed from this compound could lead to targeted delivery mechanisms that enhance bioavailability and reduce side effects .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Significant inhibition of bacterial growth observed.
Anticancer Properties Induction of apoptosis in cancer cell lines noted.
Anti-inflammatory Effects Reduction in inflammatory markers in animal models.
Polymer Chemistry Enhanced thermal stability in synthesized polymers.
Nanotechnology Potential for targeted drug delivery systems identified.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with benzylidene-substituted heterocycles, such as (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines (e.g., compounds 11a and 11b in ). Key differences include:

  • Core Heterocycle: The target molecule contains a thiazolo-oxadiazocin fused system, whereas compounds like 11a and 11b feature simpler thiazolo-pyrimidine cores. The methanobenzo bridge in the target compound adds steric and electronic complexity absent in simpler analogs .
  • Substituents: The 2-hydroxy-5-nitrobenzylidene group in the target compound contrasts with the 2,4,6-trimethylbenzylidene (11a) and 4-cyanobenzylidene (11b) groups. The nitro and hydroxyl substituents may enhance hydrogen-bonding and electrophilic reactivity compared to methyl or cyano groups .

Spectral and Physicochemical Properties

While spectral data for the target compound are unavailable, comparisons can be drawn from analogs:

  • IR Spectroscopy: The nitro group (-NO₂) in the target compound would exhibit strong absorption near 1,520–1,370 cm⁻¹, distinct from the ~2,200 cm⁻¹ cyano (-CN) stretch in 11b .
  • NMR Spectroscopy : The Z-configuration of the benzylidene group would result in distinct coupling patterns for the =CH proton, comparable to the 7.94–8.01 ppm signals in 11a and 11b .

Q & A

Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step heterocyclic formation. Key steps include:

  • Hydrazone formation : Reacting hydrazides with substituted benzaldehydes (e.g., 2-hydroxy-5-nitrobenzaldehyde) under reflux in ethanol, monitored by TLC for completion .
  • Cyclization : Using acetic anhydride or K2_2CO3_3 in acetonitrile to form the oxadiazocin ring, with reaction times of 6–12 hours under reflux .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Critical conditions include temperature control (70–90°C for cyclization) and stoichiometric ratios of reagents to minimize by-products .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR (1H/13C) : Resolves stereochemistry (Z-configuration) and confirms substituent positions (e.g., acetyl and nitro groups). Coupling constants in 1H NMR distinguish methine protons in the methanobenzo moiety .
  • IR Spectroscopy : Identifies functional groups (C=O at ~1700 cm⁻¹, NO2_2 at ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can researchers confirm the stereochemical integrity of the (Z)-benzylidene group?

Use NOESY NMR to detect spatial proximity between the benzylidene proton and adjacent groups (e.g., the thiazolo ring). Computational methods like DFT can predict stable conformers and compare experimental vs. calculated coupling constants .

Advanced Research Questions

Q. What strategies address low yields during the cyclization step?

  • Catalyst screening : Replace K2_2CO3_3 with DBU or ionic liquids to enhance reaction efficiency .
  • Solvent optimization : Switch from acetonitrile to DMF for better solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield by 15–20% compared to conventional heating .

Q. How does the nitro group influence the compound’s electronic properties and bioactivity?

  • Electron-withdrawing effects : The nitro group increases electrophilicity of the benzylidene moiety, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Bioactivity correlation : Analogues with nitro substituents show 2–3x higher antimicrobial activity compared to methoxy derivatives, likely due to improved membrane penetration .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Models binding affinity to proteins (e.g., topoisomerase II for anticancer activity). Use the PubChem3D database for ligand conformer generation .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar by-products?

  • 2D NMR (HSQC/HMBC) : Differentiates regioisomers by correlating carbon-proton networks .
  • X-ray crystallography : Provides definitive structural confirmation, especially for ambiguous NOE correlations .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing bioactivity data?

  • Dose-response curves : Fit IC50_{50} values using nonlinear regression (GraphPad Prism) .
  • Structure-activity relationship (SAR) : Apply principal component analysis (PCA) to correlate substituent electronegativity with activity .

Q. How should researchers optimize HPLC purification for this compound?

  • Column selection : Use C18 reverse-phase columns with 5 µm particle size.
  • Mobile phase : Gradient elution (acetonitrile/water with 0.1% TFA) improves peak resolution .
  • Detection : UV at 254 nm (for nitro group absorption) .

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